

Hexafluoroethane in Cryogenic Refrigeration: Application Notes & Protocols

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Compound of Interest

Compound Name: *Hexafluoro*
Cat. No.: *B1673141*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroethane (C_2F_6), also known as R-116, is a perfluorocarbon (PFC) that serves as a critical component in cryogenic refrigeration systems. Due to its thermodynamic properties, it is particularly suited for achieving and maintaining ultra-low temperatures. This document provides detailed application notes and protocols for the use of **hexafluoroethane**, primarily as a component in refrigerant blends, for researchers, scientists, and professionals in the drug development sector who rely on stable and deep cryogenic storage.

Hexafluoroethane is a colorless, odorless, and non-flammable gas.^{[1][2]} It is chemically inert and has a high thermal stability, making it a reliable refrigerant for demanding applications.^{[3][4]} However, it is important to note that **hexafluoroethane** is a potent greenhouse gas with a high Global Warming Potential (GWP), necessitating responsible handling, leak prevention, and recovery.^{[3][5]}

Applications in Cryogenic Systems

Hexafluoroethane is rarely used as a standalone refrigerant in vapor-compression cycles due to its low critical temperature. Instead, its primary application is as a low-temperature component in refrigerant blends, most notably in R-508B.^{[5][6][7]} These blends are designed for the low-temperature stage of cascade refrigeration systems or in mixed-refrigerant Joule-Thomson (J-T) cryocoolers.^{[4][8][9]}

Ultra-Low Temperature (ULT) Freezers

ULT freezers, which maintain temperatures in the range of -80°C to -86°C, are essential in research and pharmaceutical settings for the long-term preservation of biological samples such as DNA, RNA, proteins, and cell lines.^{[10][11]} Historically, many of these freezers utilized cascade refrigeration systems with HFC refrigerant blends like R-508B in the low-temperature circuit.^{[10][12]} The use of **hexafluoroethane**-containing blends allows for stable and efficient operation at these very low temperatures.^[13]

Pharmaceutical and Vaccine Storage

A critical application directly relevant to drug development and distribution is the cold chain for certain vaccines and biopharmaceuticals. For instance, the storage requirements for some mRNA-based vaccines necessitate ultra-low temperatures, a demand that can be met by refrigeration systems using **hexafluoroethane**-based refrigerants.^{[14][15]} The reliability of these refrigerants is paramount in ensuring the efficacy and stability of such sensitive medical products.^[16]

Scientific and Research Instrumentation

Various scientific instruments and experimental setups require cryogenic cooling to reduce thermal noise and enable the detection of faint signals or to study temperature-dependent phenomena. This includes applications in:

- Infrared Detectors: Cooling to cryogenic temperatures is essential for the operation of sensitive infrared detectors used in spectroscopy and imaging.^[17]
- Cryopreservation Systems: For the long-term storage of biological materials in research and clinical settings.
- Materials Science: Studying the properties of materials at very low temperatures.

Data Presentation: Properties of Hexafluoroethane and R-508B

The following tables summarize the key physical and thermodynamic properties of pure **hexafluoroethane** (R-116) and the common refrigerant blend R-508B.

Table 1: Physical Properties of **Hexafluoroethane (R-116)**

| Property | Value |
|--|---|
| Chemical Formula | C_2F_6 |
| Molecular Weight | 138.01 g/mol [18] |
| Boiling Point (at 1 atm) | -78.2 °C (-108.8 °F) [5] [19] |
| Critical Temperature | 19.9 °C (67.8 °F) [19] |
| Critical Pressure | 3.04 MPa (441 psia) [19] |
| Ozone Depletion Potential (ODP) | 0 [5] |
| Global Warming Potential (GWP, 100-year) | 11,400 [19] |

Table 2: Properties and Composition of Refrigerant Blend R-508B

| Property | Value |
|--|---|
| Composition | 46% R-23 / 54% R-116 (by weight) [7] [20] |
| Molecular Weight | 95.4 g/mol [7] |
| Boiling Point (at 1 atm) | -87.6 °C (-125.3 °F) [7] [20] |
| Temperature Glide | ~0.44 K [20] |
| Critical Temperature | 11.2 °C (53.7 °F) [7] [20] |
| Critical Pressure | 3.77 MPa (556.1 psia) [7] [20] |
| Ozone Depletion Potential (ODP) | 0 [7] |
| Global Warming Potential (GWP, 100-year) | 13,396 [20] |
| ASHRAE Safety Classification | A1 (Non-flammable, lower toxicity) [13] |

Table 3: Pressure-Temperature Relationship for Saturated R-508B

| Temperature (°C) | Temperature (°F) | Pressure (psia) |
|------------------|------------------|-----------------|
| -106.7 | -160 | 4.1 |
| -101.1 | -150 | 6.2 |
| -95.6 | -140 | 8.9 |
| -90.0 | -130 | 12.6 |
| -87.4 | -125.3 | 14.8 |
| -84.4 | -120 | 17.4 |
| -78.9 | -110 | 23.4 |
| -73.3 | -100 | 31.0 |
| -67.8 | -90 | 40.4 |
| -62.2 | -80 | 51.7 |
| -56.7 | -70 | 65.4 |
| -51.1 | -60 | 81.6 |
| -45.6 | -50 | 100.6 |
| -40.0 | -40 | 122.8 |

Data extracted from National Refrigerants, Inc. R-508B Product Data Summary and Thermodynamic Tables.[\[7\]](#)

Experimental Protocols

While specific, detailed experimental protocols for every possible cryogenic setup are beyond the scope of this document, the following provides a generalized methodology for evaluating the performance of a cryogenic refrigeration system, such as the low-temperature stage of a cascade system using a hexafluoroethane-containing blend. This protocol is based on standard vapor-compression refrigeration cycle analysis.

Objective

To determine the coefficient of performance (COP) and cooling capacity of a cryogenic refrigeration system under varying load conditions.

Materials and Equipment

- Cryogenic refrigeration test rig (cascade or J-T system) charged with the appropriate refrigerant blend (e.g., R-508B).
- Data acquisition system.
- Temperature sensors (e.g., thermocouples, RTDs) calibrated for cryogenic temperatures.
- Pressure transducers for measuring refrigerant pressure at key points in the cycle.
- Flow meter for measuring refrigerant mass flow rate.
- Power meter to measure the electrical power consumption of the compressor.
- Variable heat load source for the evaporator.
- Appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a face shield.

Experimental Procedure

- System Preparation and Safety Check:
 - Ensure the system is leak-tight and has been properly evacuated and charged with the correct amount of refrigerant.
 - Verify that all safety features, such as pressure relief valves, are in place and functional.
 - Review the Safety Data Sheet (SDS) for the refrigerant blend and adhere to all safety precautions.
 - Ensure the experimental area is well-ventilated.
- Instrumentation and Data Acquisition Setup:

- Place temperature and pressure sensors at the inlet and outlet of the four main components: compressor, condenser (or cascade heat exchanger), expansion valve, and evaporator.
- Connect all sensors and the power meter to the data acquisition system.
- System Start-up and Stabilization:
 - Start the refrigeration system according to the manufacturer's instructions.
 - Apply a constant, known heat load to the evaporator.
 - Allow the system to run until it reaches a steady-state condition, where temperatures and pressures at all points in the cycle are stable. This may take a significant amount of time for cryogenic systems.
- Data Collection:
 - Once the system is at steady-state, record the following data for a set period (e.g., 10-15 minutes):
 - Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
 - Pressures at the inlet and outlet of the compressor.
 - Refrigerant mass flow rate.
 - Electrical power consumed by the compressor.
 - Heat load applied to the evaporator.
- Varying Operating Conditions:
 - Vary the heat load on the evaporator and repeat steps 3 and 4 for each new condition. This will allow for performance mapping across a range of operating conditions.
- System Shutdown:

- Turn off the heat load to the evaporator.
- Shut down the refrigeration system according to the manufacturer's instructions.
- Allow the system to warm up to ambient temperature safely.

Data Analysis

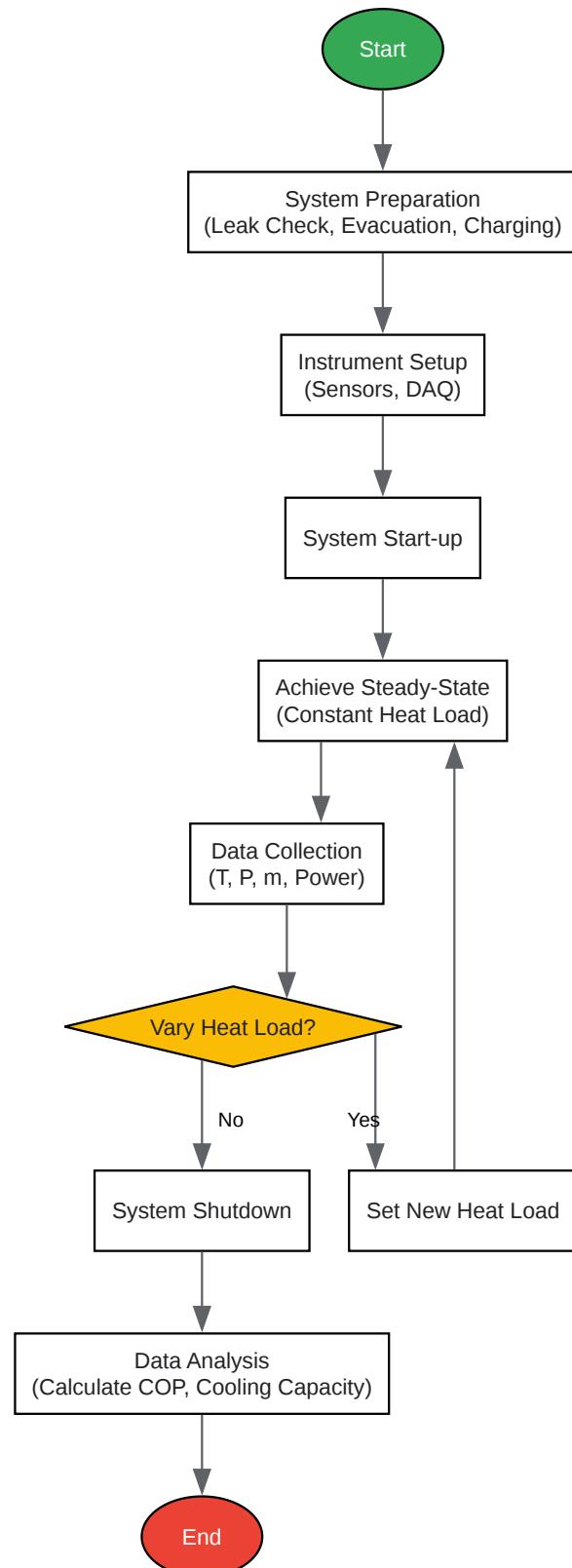
- Calculate the Refrigerating Effect (Q_e):
 - $Q_e = m * (h_{out_evap} - h_{in_evap})$
 - Where m is the mass flow rate and h is the specific enthalpy of the refrigerant at the evaporator outlet and inlet, respectively. Enthalpy values are determined from the measured temperatures and pressures using refrigerant property tables or software.
- Calculate the Work of Compression (W_c):
 - This can be determined from the measured electrical power input to the compressor, taking into account the compressor's efficiency, or calculated thermodynamically:
 - $W_c = m * (h_{out_comp} - h_{in_comp})$
 - Where h is the specific enthalpy at the compressor outlet and inlet.
- Calculate the Coefficient of Performance (COP):
 - $COP = Q_e / W_c$
 - The COP is a dimensionless measure of the refrigerator's efficiency.

Visualizations

Logical Relationship: Cascade Refrigeration Cycle

A cascade refrigeration system consists of two or more separate refrigeration cycles that are thermally connected.[4][9] The high-temperature cycle's evaporator absorbs heat from the low-temperature cycle's condenser. This arrangement allows for the use of different refrigerants in

each cycle, optimized for their respective operating temperature ranges, enabling the achievement of very low temperatures.[4]



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